N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-7-18-8-6-13(16-18)14-9-12-10-17(5-2)15-11(12)3;/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,16);1H |
InChI Key |
GBYFNDZMFJXCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2C)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with 1-propylpyrazole-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-N-[(1-methylpyrazol-3-yl)methyl]aniline
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Amino-pyrazoles
Uniqueness
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a novel compound with potential applications in medicinal chemistry and biological research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole Rings : Starting from hydrazines and 1,3-diketones, pyrazole rings are formed through cyclization reactions.
- Alkylation : The pyrazole rings are alkylated using alkyl halides under basic conditions to introduce ethyl and propyl groups.
- Coupling Reaction : The final step involves coupling the two pyrazole rings via a methanamine linker, often using reductive amination or other coupling strategies.
Properties
| Property | Value |
|---|---|
| CAS No. | 1856081-20-3 |
| Molecular Formula | C14H24ClN5 |
| Molecular Weight | 297.83 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
| InChI | InChI=1S/C14H23N5.ClH/c1... |
| InChI Key | UNCOQRGFLGHHRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)CNCC2=CN(N=C2C)CC.Cl |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various diseases. The compound may modulate signaling pathways related to inflammation and microbial growth.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated effective radical-scavenging activities in various assays (ABTS, FRAP, ORAC), suggesting that this compound could exhibit similar properties .
Study 1: Antioxidant Potential
In a comparative study of pyrazole derivatives, the lead compound exhibited significant antioxidant activity with an ABTS value comparable to known antioxidants like Trolox and Edaravone. The study utilized in vitro assays to evaluate radical-scavenging abilities, which were found to be substantial across multiple tests .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of various pyrazole derivatives on acetylcholinesterase (AChE) and carboxylesterase (CES). N-[...]-hydrochloride showed moderate inhibition against AChE while demonstrating no cytotoxic effects on cultured human fibroblasts at concentrations up to 100 μM. This suggests potential therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
